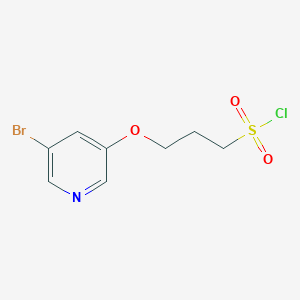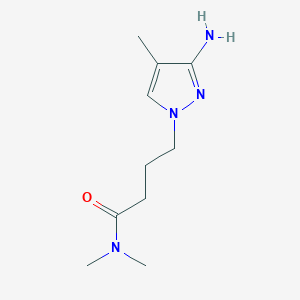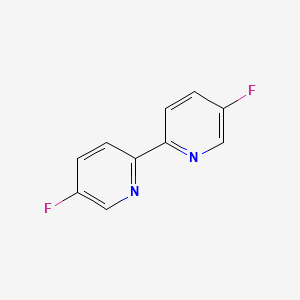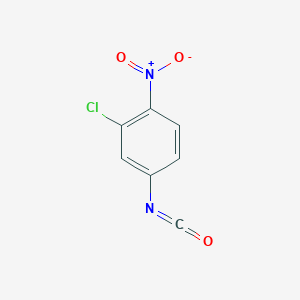
2-Chloro-4-isocyanato-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-isocyanato-1-nitrobenzene is an organic compound with the molecular formula C7H3ClN2O3. It is a derivative of benzene, characterized by the presence of chloro, isocyanato, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isocyanato-1-nitrobenzene typically involves the nitration of 2-chloroaniline followed by the introduction of the isocyanate group. One common method includes the following steps:
Nitration: 2-Chloroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitroaniline.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, minimizing the risk associated with handling hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isocyanato-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution and addition reactions.
Reducing Agents: Hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride can be used for the reduction of the nitro group
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols, respectively.
Scientific Research Applications
2-Chloro-4-isocyanato-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the production of polymers and resins due to its reactive isocyanate group.
Pharmaceuticals: Investigated for its potential use in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isocyanato-1-nitrobenzene is primarily based on its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea or carbamate linkages.
Nitro Group: Can undergo reduction to form an amino group, which can further participate in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-isocyanato-1-nitrobenzene: Similar structure but with different positioning of functional groups.
2-Chloro-1-isocyanato-4-nitrobenzene: Another isomer with different functional group arrangement.
Uniqueness
2-Chloro-4-isocyanato-1-nitrobenzene is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in certain synthetic applications where specific reactivity is required .
Properties
Molecular Formula |
C7H3ClN2O3 |
|---|---|
Molecular Weight |
198.56 g/mol |
IUPAC Name |
2-chloro-4-isocyanato-1-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O3/c8-6-3-5(9-4-11)1-2-7(6)10(12)13/h1-3H |
InChI Key |
DDADJWQENZIWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


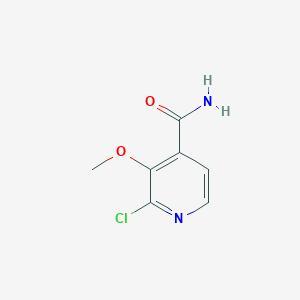
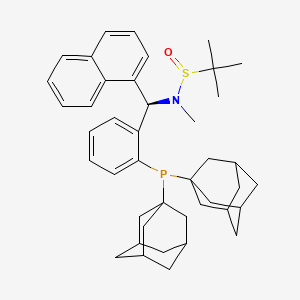
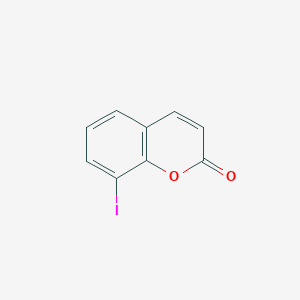
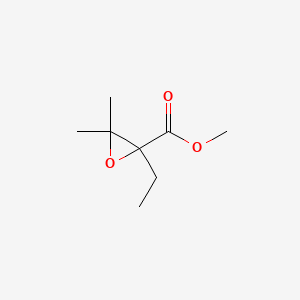
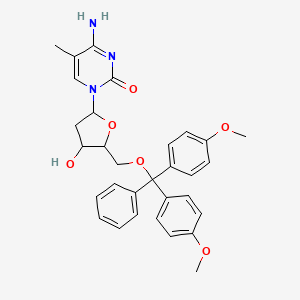
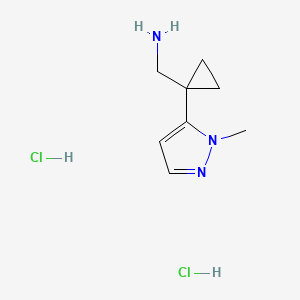
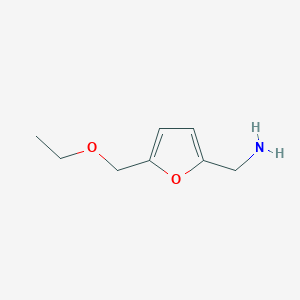
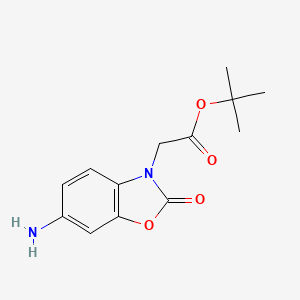
![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)
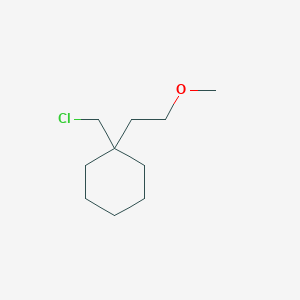
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)
